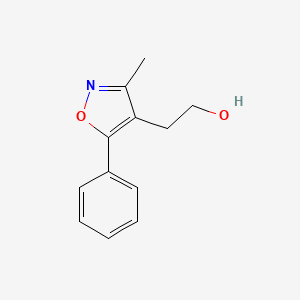

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The synthesis and properties of various substituted oxazoles have been studied due to their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related 2,4,5-trisubstituted oxazoles has been reported using a multi-step process starting from alpha-methylene ketones, involving nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid . Another synthesis route for a similar compound, 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol, was developed from L-aspartic acid through a five-step reaction sequence, including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction using LiAlH4 . An improvement on this synthesis was made by using concentrated H2SO4 for cyclization instead of the toxic POCl3, simplifying the process .

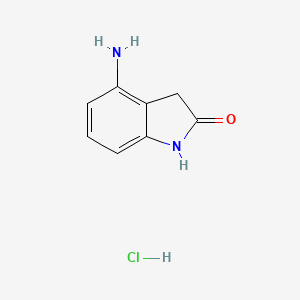

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered oxazole ring, which can be substituted at various positions to yield different compounds. The oxazole ring is known for its aromaticity, which contributes to the stability of the molecule. The specific molecular structure of this compound is not detailed in the provided papers, but the general structure of related compounds has been characterized by techniques such as NMR, IR, and elemental analysis .

Chemical Reactions Analysis

The oxazole ring in the compound can participate in various chemical reactions, including alkylation, reduction, and condensation with other molecules. For instance, the synthesis of related compounds involves the reduction of a ketone to an alcohol . The reactivity of the oxazole ring also allows for the generation of carbanions, which can undergo condensation with carbonyl compounds to yield a diverse range of substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the oxazole ring. For example, the presence of a phenyl group can increase the hydrophobicity of the compound, while the alcohol functional group can contribute to its solubility in polar solvents. The polymorphism of related compounds has been observed, indicating that the physical properties can vary based on the solvent used during crystallization . The antioxidant activity of some oxazole derivatives has also been evaluated, demonstrating the potential biological relevance of these compounds .

Scientific Research Applications

Synthesis and Chemical Characterization

- Synthesis Techniques : The compound has been synthesized through different methods, including a process starting from alpha-methylene ketones, leading to trisubstituted oxazoles like 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol. This synthesis involves steps like nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid (Xiao-hua Cai, Hai-jun Yang, & Guolin Zhang, 2005).

- Chemical Modification and Characterization : Another approach involved the treatment of related compounds with other chemicals, leading to the synthesis of various derivatives, which were then characterized by methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography (S. Nayak & B. Poojary, 2019).

Biological and Pharmacological Research

- Binding Interactions and Inhibitory Actions : Specific derivatives of the compound have been studied for their binding interactions with receptors, such as the human prostaglandin reductase, to understand their potential inhibitory actions (S. Nayak & B. Poojary, 2019).

- Cytotoxic and Antimicrobial Activities : Some derivatives have been evaluated for their cytotoxic activity against specific cell lines, such as HL-60 human promyelocytic leukemia cells, and for antimicrobial activity against bacteria and yeasts (J. Asegbeloyin et al., 2014).

Material Science and Photochemistry

- Photochromic Properties : Mixed crystals containing derivatives like this compound have been studied for their photochromic properties. This research explores how these compounds change color upon exposure to different wavelengths of light (Shizuka Takami, L. Kuroki, & M. Irie, 2007).

Future Directions

The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes and receptors, imparting preferential specificities in their biological responses .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

properties

IUPAC Name |

2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGNEVRQGHWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)

![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)